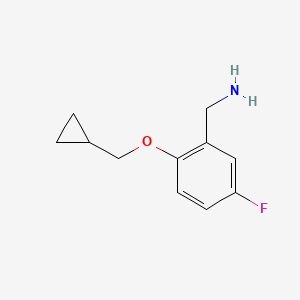

2-Cyclopropylmethoxy-5-fluorobenzylamine

Descripción

2-Cyclopropylmethoxy-5-fluorobenzylamine is a benzylamine derivative featuring a cyclopropylmethoxy substituent at the 2-position and a fluorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.24 g/mol.

Propiedades

IUPAC Name |

[2-(cyclopropylmethoxy)-5-fluorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYAGJMJXRGIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-5-fluorobenzylamine can be achieved through various synthetic routes. One common method involves the reaction of p-fluorobenzaldehyde with cyclopropylmethanol in the presence of a base to form the corresponding benzyl alcohol derivative. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield 2-Cyclopropylmethoxy-5-fluorobenzylamine .

Industrial Production Methods

Industrial production methods for 2-Cyclopropylmethoxy-5-fluorobenzylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropylmethoxy-5-fluorobenzylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted benzylamines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Cyclopropylmethoxy-5-fluorobenzylamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropylmethoxy-5-fluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The following table highlights key structural differences and similarities between 2-Cyclopropylmethoxy-5-fluorobenzylamine and related compounds:

Physicochemical and Reactivity Comparisons

- Reactivity : The benzylamine group (–CH₂NH₂) offers nucleophilic reactivity for condensation or alkylation reactions, whereas the aniline derivative (2-(cyclopropylmethoxy)-5-fluoroaniline) is less basic, limiting its utility in acid-catalyzed reactions .

- Boronates vs. Amines : The pyridine-based boronate ester () serves as a Suzuki-Miyaura coupling partner, unlike the target compound, which is better suited for amine-directed functionalization .

Research Findings and Trends

Recent studies emphasize the role of fluorine and cyclopropyl groups in optimizing pharmacokinetic profiles. For example:

- Fluorine at the 5-position enhances electronegativity, improving target binding in receptor-ligand interactions.

Actividad Biológica

2-Cyclopropylmethoxy-5-fluorobenzylamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropylmethoxy-5-fluorobenzylamine is , with a molecular weight of approximately 219.24 g/mol. The compound features a cyclopropyl group and a fluorine atom attached to a benzylamine structure, which is significant for its biological interactions.

The biological activity of 2-Cyclopropylmethoxy-5-fluorobenzylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain serine proteases, which are crucial in various physiological processes and disease states.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.

Biological Activity Studies

Research has highlighted the compound's diverse biological activities, including anti-cancer properties, neuroprotective effects, and potential applications in metabolic disorders.

Case Studies:

- Anti-Cancer Activity : A study demonstrated that 2-Cyclopropylmethoxy-5-fluorobenzylamine exhibited cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies. The compound was found to induce apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases.

- Metabolic Regulation : Preliminary research indicates that the compound may influence lipid metabolism, potentially offering therapeutic benefits in conditions like obesity and diabetes.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Anti-Cancer | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects against oxidative stress | |

| Metabolic Regulation | Modulates lipid metabolism |

Toxicology and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of 2-Cyclopropylmethoxy-5-fluorobenzylamine. Results indicate a favorable safety margin with low acute toxicity levels (LD50 > 2000 mg/kg in rodent models). Long-term studies are necessary to fully understand chronic exposure effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.